molecular formula C10H16O4 B14382152 4-Acetyl-6-methyl-5-oxoheptanoic acid CAS No. 90208-46-1

4-Acetyl-6-methyl-5-oxoheptanoic acid

Cat. No.: B14382152
CAS No.: 90208-46-1
M. Wt: 200.23 g/mol
InChI Key: KJDDCHZRINKXTM-UHFFFAOYSA-N
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Description

4-Acetyl-6-methyl-5-oxoheptanoic acid is an organic compound with a complex structure that includes both ketone and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-6-methyl-5-oxoheptanoic acid can be achieved through several methods. One common approach involves the aldol condensation of acetone with 4-methyl-2-pentanone, followed by oxidation and subsequent hydrolysis. The reaction conditions typically involve the use of a base such as sodium hydroxide for the condensation step, and an oxidizing agent like potassium permanganate for the oxidation step.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced separation techniques such as distillation and crystallization is also common to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-6-methyl-5-oxoheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form a carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydrogen atoms on the methyl groups can be substituted with halogens or other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.

Major Products:

    Oxidation: this compound can be converted to this compound.

    Reduction: The reduction of the ketone group yields 4-acetyl-6-methyl-5-hydroxyheptanoic acid.

    Substitution: Halogenated derivatives such as 4-acetyl-6-methyl-5-chloroheptanoic acid.

Scientific Research Applications

4-Acetyl-6-methyl-5-oxoheptanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 4-acetyl-6-methyl-5-oxoheptanoic acid involves its interaction with specific molecular targets. The ketone and carboxylic acid groups allow it to participate in various biochemical pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby affecting their activity. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

    6-Oxoheptanoic acid: Shares a similar structure but lacks the acetyl and methyl groups.

    4-Methyl-5-oxoheptanoic acid: Similar structure but lacks the acetyl group.

    4-Acetyl-5-oxoheptanoic acid: Similar structure but lacks the methyl group.

Uniqueness: 4-Acetyl-6-methyl-5-oxoheptanoic acid is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

90208-46-1

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

4-acetyl-6-methyl-5-oxoheptanoic acid

InChI

InChI=1S/C10H16O4/c1-6(2)10(14)8(7(3)11)4-5-9(12)13/h6,8H,4-5H2,1-3H3,(H,12,13)

InChI Key

KJDDCHZRINKXTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(CCC(=O)O)C(=O)C

Origin of Product

United States

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